molecular formula C5H12ClNO B11821635 (2S,3S)-2-methyloxolan-3-amine;hydrochloride

(2S,3S)-2-methyloxolan-3-amine;hydrochloride

Cat. No.: B11821635
M. Wt: 137.61 g/mol
InChI Key: BIDHTLIFGLSEPA-FHAQVOQBSA-N
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Description

(2S,3S)-2-methyloxolan-3-amine;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methyloxolan-3-amine;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high substrate concentration and product yield.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis, leveraging the high specificity and efficiency of enzymes. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction of the substrate in a controlled environment to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methyloxolan-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives .

Scientific Research Applications

(2S,3S)-2-methyloxolan-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-methyloxolan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-methyloxolan-3-amine;hydrochloride is unique due to its specific combination of an oxolane ring and an amine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(2S,3S)-2-methyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1

InChI Key

BIDHTLIFGLSEPA-FHAQVOQBSA-N

Isomeric SMILES

C[C@H]1[C@H](CCO1)N.Cl

Canonical SMILES

CC1C(CCO1)N.Cl

Origin of Product

United States

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